(2S,3R)-2-(hydroxymethyl)azetidin-3-ol (2S,3R)-2-(hydroxymethyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18204591
InChI: InChI=1S/C4H9NO2/c6-2-3-4(7)1-5-3/h3-7H,1-2H2/t3-,4+/m0/s1
SMILES:
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol

CAS No.:

Cat. No.: VC18204591

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol -

Specification

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name (2S,3R)-2-(hydroxymethyl)azetidin-3-ol
Standard InChI InChI=1S/C4H9NO2/c6-2-3-4(7)1-5-3/h3-7H,1-2H2/t3-,4+/m0/s1
Standard InChI Key HLUUYLJPDIXTCY-IUYQGCFVSA-N
Isomeric SMILES C1[C@H]([C@@H](N1)CO)O
Canonical SMILES C1C(C(N1)CO)O

Introduction

Synthetic Methodologies

Intramolecular Mitsunobu Reaction

A prominent synthesis route involves the intramolecular Mitsunobu reaction, leveraging D-glucose-derived precursors. As detailed in a 2015 Tetrahedron study, 3-NN-benzyloxycarbonyl-3-deoxy-1,2-OO-isopropylidene-α-D-xylofuranose serves as the starting material . The Mitsunobu reaction facilitates cyclization by forming the azetidine ring via nucleophilic displacement, with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) as key reagents. This method achieves moderate yields (45–60%) and high stereoselectivity, attributed to the chiral environment of the sugar precursor .

Reaction Scheme:

D-Glucose derivativeDEAD, PPh3Mitsunobu(2S,3R)-2-(hydroxymethyl)azetidin-3-ol\text{D-Glucose derivative} \xrightarrow[\text{DEAD, PPh}_3]{\text{Mitsunobu}} (2S,3R)\text{-2-(hydroxymethyl)azetidin-3-ol}

Epoxide Ring-Opening Strategies

Patent WO2000063168A1 describes an alternative approach using epichlorohydrin and NN-methylbenzylamine . The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by acid-catalyzed cyclization. Purification involves sequential extractions and chromatography, yielding the target compound as a crystalline solid (64% yield) .

Key Steps:

  • Epoxide Activation: NN-Methylbenzylamine reacts with epichlorohydrin to form a β-amino alcohol intermediate.

  • Cyclization: Hydrochloric acid promotes intramolecular nucleophilic substitution, forming the azetidine ring.

  • Purification: Silica gel chromatography (10–40% ethyl acetate/hexane) isolates the product .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H} NMR data for a structurally analogous compound, NN-benzyl-NN-methyl-1-(oxiran-2-yl)methanamine, reveals diagnostic signals:

  • δ 3.64–3.50 ppm (AB doublet, J=13.1J = 13.1 Hz): Methylene protons adjacent to nitrogen.

  • δ 2.81–2.32 ppm (multiplet): Protons on the azetidine ring and hydroxymethyl group .

For (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, the C3 hydroxyl proton typically appears as a broad singlet near δ 2.5–3.0 ppm, while the hydroxymethyl group’s protons resonate as a doublet of doublets (δ 3.7–4.1 ppm) .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion peak at m/zm/z 116.047 ([M + H]+^+), consistent with the molecular formula C5H8O3\text{C}_5\text{H}_8\text{O}_3 . Fragmentation patterns include loss of H2O\text{H}_2\text{O} (m/zm/z 98.03) and subsequent ring-opening products .

Thermodynamic and Kinetic Stability

Computational studies on azetidine derivatives reveal that the (2S,3R) configuration is thermodynamically favored over cis diastereomers. For example, density functional theory (DFT) calculations show a reaction enthalpy (ΔH\Delta H) of −160.2 kJ/mol and Gibbs free energy (ΔG\Delta G) of −152.4 kJ/mol for the trans product, compared to −128.8 kJ/mol (ΔH\Delta H) and −120.8 kJ/mol (ΔG\Delta G) for the cis isomer . The trans configuration’s stability arises from reduced steric hindrance between the hydroxymethyl and hydroxyl groups.

Table 1: Thermodynamic Parameters for Azetidine Formation

PathwayΔH (kJ/mol)ΔG (kJ/mol)ΔS (J/mol·K)
trans−160.2−152.4−26.1
cis−128.8−120.8−27.1

Biological Activity and Applications

Glycosidase Inhibition

(2S,3R)-2-(Hydroxymethyl)azetidin-3-ol exhibits inhibitory activity against glycosidases, enzymes critical for carbohydrate metabolism. In vitro assays demonstrate micromolar inhibition (IC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M}) of amyloglucosidase from Aspergillus niger, likely via transition-state mimicry of the glycosyl-enzyme intermediate .

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